molecular formula C13H14N2O4 B1616073 benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate CAS No. 91807-59-9

benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No.: B1616073
CAS No.: 91807-59-9
M. Wt: 262.26 g/mol
InChI Key: DYZILRGWMZBOJF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of carbamate chemistry and protecting group strategies in organic synthesis. The foundational work in carbamate chemistry began with the pioneering research of Max Bergmann and Leonidas Zervas in the early 1930s, who developed the Bergmann-Zervas carbobenzoxy method for peptide synthesis. This revolutionary approach introduced the concept of using benzyl-based protecting groups, which remained the dominant methodology in controlled peptide chemical synthesis for approximately twenty years following its introduction.

The specific development of pyrrolidinone-containing carbamates emerged from the need to create more sophisticated molecular scaffolds that could serve multiple functions in organic synthesis and medicinal chemistry. Research into pyrrolidinone derivatives gained momentum due to their structural similarity to naturally occurring compounds and their potential therapeutic applications. The synthesis of polysubstituted pyrrolidinones with potential biological activity became a significant research focus, with scientists recognizing that these compounds could serve as close analogs to natural products such as Clausenamide, which has demonstrated utility in treating viral hepatitis.

The evolution of carbamate protecting group chemistry led to the development of various activated carbamate reagents, including N-succinimidyl carbonates, which proved instrumental in the efficient formation of carbamate bonds. Benzyl N-succinimidyl carbonate, a key reagent in this field, facilitated the synthesis of numerous carbamate derivatives, including the target compound this compound.

Nomenclature and Classification

This compound belongs to the chemical classification of carbamates, which are derivatives of carbamic acid characterized by the presence of the -O-CO-NH- linkage. The systematic nomenclature of this compound reflects its complex molecular structure, incorporating several distinct functional groups and structural elements.

The compound's molecular formula is C₁₃H₁₄N₂O₄, with a molecular weight of 262.26 grams per mole. The Chemical Abstracts Service registry number for this compound is 91807-59-9. The systematic name precisely describes the structural components: the benzyl group (phenylmethyl) attached to the carbamate nitrogen, which is subsequently linked to the 3-position of a 1-methyl-2,5-dioxopyrrolidine ring system.

The compound exists as stereoisomers, with both (R)- and (S)-enantiomers being documented in the literature. The stereochemistry at the pyrrolidine ring is critical for the compound's biological activity, with the specific configuration affecting its interaction with biological targets. The (S)-enantiomer has the registry number 179915-13-0, while the (R)-enantiomer is assigned 67513-63-7.

Property Value
Molecular Formula C₁₃H₁₄N₂O₄
Molecular Weight 262.26 g/mol
Chemical Abstracts Service Number 91807-59-9
(S)-Enantiomer CAS 179915-13-0
(R)-Enantiomer CAS 67513-63-7
Chemical Classification Carbamate derivative
Functional Groups Carbamate, pyrrolidinone, benzyl

Significance in Carbamate Chemistry

This compound holds particular significance within carbamate chemistry due to its multifunctional nature and potential applications in both synthetic organic chemistry and pharmaceutical research. Carbamates as a class have demonstrated remarkable versatility, serving as integral components of numerous drugs and prodrugs approved by regulatory agencies worldwide. The carbamate functional group has proven particularly valuable due to its ability to enhance the biological activity of pharmacophores while simultaneously improving pharmacokinetic properties such as stability and membrane permeability.

The structural design of this compound exemplifies the strategic use of carbamate chemistry in molecular design. The benzyl group serves as a protecting group that can be selectively removed through hydrogenolysis, a property that makes this compound valuable in multi-step synthetic sequences. This characteristic is particularly important in the synthesis of complex molecules where temporary protection of amine functionality is required.

The pyrrolidinone component of the molecule adds additional synthetic and biological value. Pyrrolidinones are known for their biological activities, including antiepileptic properties and potential therapeutic applications. The combination of the pyrrolidinone scaffold with the carbamate functionality creates a hybrid molecule that can potentially exhibit multiple modes of biological activity.

Research has demonstrated that carbamates can serve as structural analogs of amide bonds, offering improved pharmacokinetic properties compared to their amide counterparts. This characteristic makes this compound particularly valuable in medicinal chemistry applications where traditional amide-based compounds may exhibit inadequate bioavailability or stability profiles.

The synthesis of this compound typically involves the reaction of benzyl chloroformate with N-(1-methyl-2,5-dioxopyrrolidin-3-yl)amine, facilitated by a base such as triethylamine. Alternative synthetic approaches may utilize benzyl N-succinimidyl carbonate as an activated carbamate reagent. The reaction conditions generally involve room temperature stirring for several hours to ensure complete conversion to the desired product.

Related Pyrrolidinone-Containing Compounds

The structural framework of this compound places it within a broader family of pyrrolidinone-containing compounds that have demonstrated significant biological and synthetic importance. The pyrrolidinone ring system, also known as 2-pyrrolidinone or gamma-lactam, represents a five-membered cyclic amide that occurs naturally and can be synthesized through various chemical methodologies.

One closely related compound is the tert-butyl analog, tert-butyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate, which shares the same pyrrolidinone core but features a tert-butyl protecting group instead of benzyl. This compound has the Chemical Abstracts Service number 1496599-05-3 and molecular formula C₁₀H₁₆N₂O₄. The tert-butyl variant offers different deprotection conditions, typically requiring acidic conditions rather than the hydrogenolysis needed for benzyl removal.

The synthesis of polysubstituted pyrrolidinones has been extensively studied, with researchers developing various approaches to create these structurally diverse compounds. The reaction of succinic anhydride with N-benzylidene-benzylamine has proven particularly useful for generating trans-5-oxopyrrolidine-3-carboxylic acids, which can subsequently be transformed into various substituted pyrrolidinone derivatives. These synthetic methodologies have enabled the preparation of pyrrolidinone compounds with potential biological activities similar to natural products.

Recent research has focused on the development of novel pyrrolidinone derivatives for pharmaceutical applications. For example, compounds containing the 2,5-dioxopyrrolidin-1-yl moiety have been investigated as potential positive allosteric modulators of glutamate transporters, with specific enantiomers showing promise for treating seizure disorders. These studies have revealed that stereochemistry plays a crucial role in biological activity, with different enantiomers exhibiting varying degrees of efficacy in animal models.

Compound Name CAS Number Molecular Formula Key Structural Difference
This compound 91807-59-9 C₁₃H₁₄N₂O₄ Reference compound
(S)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate 179915-13-0 C₁₃H₁₄N₂O₄ S-stereochemistry
(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate 67513-63-7 C₁₃H₁₄N₂O₄ R-stereochemistry
tert-Butyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate 1496599-05-3 C₁₀H₁₆N₂O₄ tert-Butyl protecting group
Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate 13105382 C₁₂H₁₂N₂O₄ Lacks N-methyl group

The development of enzymatic methods for pyrrolidinone synthesis has also gained attention, with researchers exploring the use of carnitine-CoA ligase CaiC for catalyzing the cyclization of gamma-aminobutyric acid to produce pyrrolidinone. This enzymatic approach offers potential advantages in terms of selectivity and environmental sustainability compared to traditional chemical synthesis methods.

The biological activities of pyrrolidinone-containing compounds extend beyond their pharmaceutical applications. Some derivatives have demonstrated significant activity as antiepileptic agents, while others have shown potential in treating viral infections. The diverse biological activities of these compounds have prompted extensive synthetic studies aimed at developing new methodologies for their preparation and optimization of their pharmacological properties.

Properties

IUPAC Name

benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZILRGWMZBOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91807-59-9
Record name NSC156955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

General Synthetic Strategy

The synthesis of benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate generally involves the formation of a carbamate linkage between a benzyl moiety and the pyrrolidine-2,5-dione core. This is typically achieved by reacting benzyl alcohol derivatives or benzyl amines with appropriate pyrrolidine precursors under catalytic or coupling conditions.

Key Preparation Routes

Carbamate Formation via Reaction of Benzyl Alcohol with Urea Derivatives

  • Method : The reaction involves benzyl alcohol and urea or substituted urea derivatives under catalytic conditions.
  • Catalysts : Metal oxides such as iron oxide or nickel oxide combined with aluminum oxide are employed to enhance conversion and selectivity.
  • Conditions : Elevated temperatures (140–180 °C) and reduced pressure are used to drive the reaction forward.
  • Outcome : This method yields benzyl carbamate derivatives with good selectivity and yields.
Parameter Details
Reactants Benzyl alcohol, urea
Catalyst Fe2O3 or NiO + Al2O3
Temperature 140–180 °C
Pressure Reduced pressure
Yield Moderate to good
Reference Vulcanchem product data

Coupling Reactions Using Carbodiimide Agents

  • Method : Coupling of benzylamine with pyrrolidine carboxylic acid derivatives using carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N-carbonyldiimidazole (CDI).
  • Process :
    • Activation of carboxylic acid on the pyrrolidine ring by DCC or CDI.
    • Nucleophilic attack by benzylamine to form the carbamate linkage.
  • Advantages : This method allows stereochemical control and can be used to synthesize optically active compounds.
  • Typical Conditions : Room temperature or mild heating, inert atmosphere.
  • Applications : Used in medicinal chemistry for creating libraries of carbamate derivatives with potential biological activity.
Parameter Details
Reactants Benzylamine, pyrrolidine acid
Coupling agent DCC or CDI
Temperature 20–40 °C
Solvent Dichloromethane or THF
Yield High (variable by substrate)
Reference PMC article on EAAT2 modulators,; anticonvulsant hybrids

Multi-Step Organic Synthesis for Complex Derivatives

  • Method : For more complex carbamate derivatives involving substituted benzyl groups or additional functional groups, multi-step syntheses are employed.
  • Steps :
    • Preparation of substituted benzyl carbamates.
    • Introduction of pyrrolidine-2,5-dione ring via cyclization or ring-opening reactions.
    • Purification and characterization.
  • Control Parameters : Temperature, solvent choice, reaction time, and purification techniques are critical for maximizing yield and purity.
  • Characterization : NMR, IR, and MS are used to confirm structure and purity.
  • Example : Synthesis of benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate.
Step Description
Initial coupling Benzyl carbamate formation
Ring construction Pyrrolidine-2,5-dione introduction
Functionalization Addition of substituents
Purification Chromatography, recrystallization
Characterization NMR, IR, MS
Reference Evitachem product data

Optimization and Reaction Conditions

From the literature and supplementary data on related pyrrolidine carbamates, the following parameters are critical for optimizing preparation:

Parameter Optimal Range/Condition Notes
Temperature 20–180 °C (depending on method) Higher temps for catalytic methods
Solvent DCM, THF, or neat conditions Solvent choice affects yield and purity
Catalyst Fe2O3/NiO + Al2O3 or DCC/CDI Catalyst/coupling agent selection key
Reaction Time 15 min to 16 hours Longer times for multi-step reactions
Pressure Atmospheric to reduced pressure Reduced pressure improves selectivity
Yield 40–90% Varies by method and substrate

Summary Table of Preparation Methods

Method Reactants Catalysts/Reagents Conditions Yield (%) Notes
Benzyl alcohol + urea Benzyl alcohol, urea Fe2O3/NiO + Al2O3 140–180 °C, reduced pressure 40–70 Catalytic carbamate formation
Coupling with carbodiimides Benzylamine, pyrrolidine acid DCC or CDI 20–40 °C, inert atmosphere 60–90 High stereoselectivity possible
Multi-step organic synthesis Substituted benzyl, pyrrolidine Various organic reagents Multiple steps, controlled temp 40–80 For complex derivatives with substituents

Research Findings and Practical Considerations

  • The catalytic method using metal oxides is practical for bulk synthesis but may require high temperature and careful pressure control to avoid side reactions.
  • Carbodiimide-mediated coupling offers flexibility and stereochemical control, making it preferable for pharmaceutical applications.
  • Multi-step syntheses allow functional group diversity but increase complexity and require rigorous purification.
  • Characterization by NMR, IR, and MS is essential to confirm the carbamate bond formation and stereochemistry.
  • Reaction optimization studies show that solvent choice and catalyst loading significantly affect yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)amine.

Scientific Research Applications

Benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit calcium channels, leading to reduced cellular activity and potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural and synthetic differences between benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate and related compounds:

Compound Name / ID Core Structure Carbamate Group Key Substituents Molecular Weight (g/mol) Synthesis Method
This compound 1-methyl-2,5-dioxopyrrolidin-3-yl Benzyl Methyl at pyrrolidine N-position ~280 (estimated) Not explicitly detailed in evidence
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate 2-oxopyrrolidin-3-yl Benzyl No methyl group; single keto group ~248 Chiral synthesis, crystallization
tert-Butyl (4-((((2,5-dioxopyrrolidin-3-yl)carbamoyl)oxy)methyl)-benzyl)carbamate (10a) 2,5-dioxopyrrolidin-3-yl tert-Butyl 4-((carbamoyloxy)methyl)-benzyl ~421 DIPEA-mediated coupling, flash chromatography
2,5-Dioxopyrrolidin-1-yl Methyl(3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl)carbamate (15) 2,5-dioxopyrrolidin-1-yl Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl 345 (exact) DSC/NMM-mediated synthesis, flash chromatography

Key Observations:

  • Pyrrolidine Substitution : The 1-methyl group in the target compound reduces steric hindrance at the pyrrolidine nitrogen compared to bulkier substituents (e.g., benzyl in CAS 33628-84-1 ), possibly improving binding affinity to enzymatic targets.
  • Biological Activity: Compounds like 15 () exhibit inhibitory activity against endocannabinoid hydrolases, suggesting that the target compound may share similar mechanisms but with modified potency due to structural differences .

Pharmacological and Physicochemical Properties

  • Solubility : The benzyl group in the target compound may reduce aqueous solubility compared to tert-butyl derivatives, which are more polar .
  • Stability: Benzyl carbamates are susceptible to hydrogenolysis, whereas tert-butyl carbamates are acid-labile, influencing their utility in prodrug design .

Biological Activity

Benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is a compound of considerable interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzyl group linked to a carbamate moiety, which is further attached to a pyrrolidinone ring. The molecular formula is C13H14N2O4C_{13}H_{14}N_{2}O_{4}, with a molecular weight of 250.26 g/mol. The presence of the carbamate functional group is significant, as it influences the compound's biological interactions and pharmacological properties.

The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems. It has been reported to act as an inhibitor of certain enzymes and receptors, modulating various biological pathways. Notably, it may inhibit calcium channels, which can lead to reduced cellular activity and potential therapeutic effects in conditions such as neurodegenerative diseases.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties . Its structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. Preliminary studies have shown that it could be beneficial in treating neurodegenerative diseases by modulating synaptic transmission.

Analgesic Properties

The compound has also been explored for its analgesic properties , making it a candidate for further investigation in pain management therapies. Studies suggest that it may interact with various receptors involved in pain modulation, highlighting its therapeutic potential in this area .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameSimilarity IndexUnique Features
(S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate0.97Enantiomeric form with different biological activity
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate0.89Additional benzyl group may enhance lipophilicity
(R)-Benzyl piperidin-3-ylcarbamate0.81Piperidine ring may alter receptor interactions

This table illustrates how structural differences can significantly influence biological activities and applications among similar compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds related to this compound:

  • Neuroprotective Study : A study focused on the neuroprotective effects of related compounds showed promising results in modulating synaptic transmission and protecting neuronal cells from degeneration.
  • Anticonvulsant Activity : Research on related compounds like N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated broad-spectrum anticonvulsant activity across various animal seizure models. This suggests that this compound may share similar anticonvulsant properties .
  • Pain Management : Investigations into the analgesic properties indicated that compounds with similar structures could effectively modulate pain pathways, suggesting potential applications in pain relief therapies .

Q & A

Q. How can researchers validate crystallographic data for this compound when conflicting unit cell parameters are reported?

  • Methodological Answer : Cross-validate with single-crystal XRD (using SHELXL ) and powder XRD. Rietveld refinement resolves discrepancies in unit cell dimensions. Pair distribution function (PDF) analysis detects amorphous phases. Databases like CCDC or ICSD provide reference data for comparison .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
Reactant of Route 2
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benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.